molecular formula C14H14ClP B1143885 Bis(4-methylphenyl)chlorophosphine CAS No. 13685-23-9

Bis(4-methylphenyl)chlorophosphine

Cat. No.: B1143885
CAS No.: 13685-23-9
M. Wt: 248.69
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Description

Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2), also known as Chlorodi-p-tolylphosphine, is an organophosphorus compound with the molecular formula C₁₄H₁₄ClP and a molecular weight of 248.69 g/mol . Structurally, it consists of a central phosphorus atom bonded to two 4-methylphenyl (p-tolyl) groups and one chlorine atom. This compound is highly reactive due to the electrophilic nature of the phosphorus center and the steric bulk of the aryl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is exothermic and requires careful control of temperature and addition rates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of phosphine derivatives.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

Scientific Research Applications

Catalytic Applications

1.1 Role as a Ligand in Cross-Coupling Reactions

Bis(4-methylphenyl)chlorophosphine is widely recognized for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound facilitates several types of cross-coupling reactions:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides, leading to biaryl compounds.
  • Heck Reaction : This process enables the coupling of alkenes with aryl halides to form substituted alkenes.
  • Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides or vinyl halides.
  • Stille and Negishi Couplings : These reactions involve the coupling of organostannanes or organozinc reagents with aryl halides.

The versatility of this compound as a ligand allows for the development of various transition metal complexes that enhance catalytic efficiency in these reactions.

Biological Applications

2.1 Potential in Medicinal Chemistry

Research is ongoing to explore the potential of this compound in drug development. Its ability to modify biomolecules makes it a candidate for synthesizing pharmaceutical intermediates. For instance, its derivatives have shown promise in anticancer applications due to their capacity to form organophosphorus compounds that may interact with biological systems .

2.2 Toxicological Profile

While this compound is primarily used in synthetic applications, its toxicological profile is crucial for assessing safety in biological contexts. The compound is classified as corrosive, capable of causing severe skin burns and eye damage upon contact. Understanding its toxicity is essential for its safe application in research and industry.

Industrial Applications

3.1 Synthesis of Specialty Chemicals

In industrial settings, this compound serves as a precursor for various specialty chemicals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for producing high-performance materials and fine chemicals .

Case Studies

Case Study 1: Development of Palladium Catalysts

In a study examining the synthesis of palladium catalysts using this compound, researchers demonstrated that this compound significantly improved reaction yields in cross-coupling processes. The study illustrated how varying reaction conditions influenced the efficiency of catalyst formation and subsequent organic transformations.

Case Study 2: Anticancer Activity Exploration

Another investigation focused on synthesizing novel anticancer agents utilizing derivatives of this compound. The study reported that certain synthesized compounds exhibited cytotoxic effects against various cancer cell lines, highlighting the potential medicinal applications of this phosphine derivative .

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)chlorophosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The compound’s ability to stabilize various oxidation states of metals makes it an effective ligand in numerous catalytic processes .

Comparison with Similar Compounds

Key Properties and Hazards :

  • Reacts violently with water, releasing hydrochloric acid and generating phosphine oxides or sulfides .
  • Classified as a Corrosive Liquid (UN 3265) under transport regulations, requiring careful handling .
  • Used in synthesizing trisubstituted phosphine derivatives, such as phosphine sulfides or oxides, via Friedel-Crafts chemistry or electrophilic substitution reactions .

Bis(4-methylphenyl)chlorophosphine belongs to a broader class of chlorophosphines, which vary in substituents and reactivity. Below is a detailed comparison with structurally analogous compounds:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound 1019-71-2 C₁₄H₁₄ClP 248.69 Two 4-methylphenyl groups, one Cl
Di(o-tolyl)chlorophosphine 36042-94-1 C₁₄H₁₄ClP 248.69 Two 2-methylphenyl (o-tolyl) groups
Bis(4-trifluoromethylphenyl)chlorophosphine 13685-24-0 C₁₄H₈ClF₆P 356.63 Two 4-CF₃ phenyl groups, one Cl
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine 136802-85-2 C₁₈H₂₂ClO₂P 336.79 Two 3,5-dimethyl-4-methoxyphenyl groups
Bis(diethylamino)chlorophosphine 685-83-6 C₈H₂₀ClN₂P 210.68 Two diethylamino groups, one Cl

Key Observations :

  • Steric Effects : this compound has moderate steric bulk compared to Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine , which features additional methyl and methoxy groups, increasing steric hindrance .
  • Electronic Effects : Electron-withdrawing groups like -CF₃ (in Bis(4-trifluoromethylphenyl)chlorophosphine) enhance the electrophilicity of the phosphorus center, making it more reactive toward nucleophiles than the methyl-substituted analogue .
  • Amino-Substituted Derivatives: Compounds like Bis(diethylamino)chlorophosphine exhibit lower molecular weights and higher nucleophilicity due to the electron-donating amino groups .

Reactivity with Water

  • This compound undergoes hydrolysis to form phosphine oxides, releasing HCl .
  • Amino-Substituted Analogues: Bis(diethylamino)chlorophosphine reacts less violently with water, forming phosphoramidates instead of oxides .

Biological Activity

Bis(4-methylphenyl)chlorophosphine, an organophosphorus compound with the molecular formula C₁₄H₁₄ClP, is notable for its applications in catalysis and potential biological activities. This compound primarily serves as a precursor for catalysts in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis. However, its biological activity is an area of growing interest, particularly regarding its interaction with biomolecules and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a phosphorus atom bonded to two 4-methylphenyl groups and one chlorine atom. Its structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₄ClP
  • Molecular Weight : Approximately 248.69 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl

This compound exhibits unique steric and electronic properties that enhance its role as a ligand in coordination chemistry, particularly in catalysis involving transition metals like palladium and nickel .

Interaction with Biomolecules

The interaction of this compound with biological membranes has been a focal point of research. Studies indicate that phosphine derivatives can modify biomolecules, influencing biological processes. This capability suggests that this compound may interact with cellular components, potentially leading to therapeutic applications or toxicological effects depending on the context of exposure .

Case Studies and Research Findings

  • Catalytic Applications : this compound is primarily utilized in the synthesis of palladium catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for constructing complex organic molecules from simpler precursors .
  • Biological Characterization : Although direct studies on the biological effects of this compound are scarce, its structural analogs have demonstrated various biological activities, including anti-inflammatory and analgesic properties. The exploration of these analogs provides insight into the potential therapeutic roles of this compound .
  • Toxicity Studies : Understanding the toxicity profile of organophosphorus compounds is essential. Preliminary studies suggest that while some phosphines can interact with red blood cell membranes without causing hemolysis, their long-term effects on cellular integrity warrant further investigation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
ChlorodiphenylphosphineDiphenyl phosphine derivativeCommonly used in similar catalytic applications
Bis(2,4,6-trimethylphenyl)phosphorus chlorideSymmetrical phosphine derivativeHigher steric hindrance due to bulky methyl groups
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphineFluorinated phosphine derivativeEnhanced electronic properties due to trifluoromethyl groups

Uniqueness : The specific steric and electronic properties of this compound make it particularly effective as a ligand in cross-coupling reactions. Its ability to stabilize metal centers distinguishes it from other similar compounds .

Q & A

Basic Questions

Q. What are the key physicochemical properties and safe handling protocols for Bis(4-methylphenyl)chlorophosphine?

Methodological Answer: this compound (C14H14ClP) is moisture-sensitive and reacts violently with water. Key properties include:

PropertyValue/DescriptionSource
Molecular Weight248.688 g/mol
Boiling Point346.9 ± 31.0 °C
Density1.159 g/cm³
Storage ConditionsDry, inert atmosphere, avoid moisture
Hazard Class (UN)8 (Corrosive)

Handling Protocols:

  • Use anhydrous solvents and glove boxes for air-sensitive reactions.
  • Neutralize accidental exposure with dry sand or inert absorbents; avoid aqueous solutions.
  • Store under nitrogen/argon in sealed containers .

Q. What are the standard synthetic routes for this compound in academic laboratories?

Methodological Answer: The compound is typically synthesized via:

Phosphorus trichloride substitution : Reacting 4-methylphenyllithium with PCl3 in anhydrous ether at −78°C, followed by quenching and purification via vacuum distillation .

Ligand displacement : Substituting chlorine in chlorophosphines with aryl Grignard reagents under controlled stoichiometry .

Critical Steps:

  • Strict exclusion of moisture to prevent hydrolysis.
  • Use of low temperatures to avoid side reactions (e.g., disproportionation).

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The electron-donating 4-methyl groups enhance the ligand’s electron density at phosphorus, stabilizing Pd(0) intermediates in catalytic cycles. Comparative studies with analogs (e.g., bis(4-trifluoromethylphenyl)chlorophosphine) show:

  • Steric effects : Methyl groups provide moderate steric bulk, improving selectivity in Buchwald-Hartwig aminations .
  • Electronic effects : Higher electron density accelerates oxidative addition but may reduce reductive elimination efficiency. Adjusting ligand ratios (1:1 to 1:2 Pd:P) optimizes turnover .

Q. What methodological considerations are critical when using this compound in moisture-sensitive reactions?

Methodological Answer: Key challenges include hydrolysis (forming phosphine oxides) and ligand decomposition. Mitigation strategies:

  • Solvent Purity : Dry THF/toluene over molecular sieves; monitor water content via Karl Fischer titration (<10 ppm) .
  • Inert Atmosphere : Use Schlenk lines or glove boxes with O2/H2O levels <1 ppm.
  • Reaction Monitoring : Employ <sup>31</sup>P NMR to detect hydrolysis products (δ = 25–30 ppm for oxides vs. −10 ppm for intact ligand) .

Case Study : In Suzuki-Miyaura couplings, trace water reduces yields by 40%; pre-stirring the ligand with Pd(OAc)2 under vacuum restores activity .

Q. How can researchers resolve contradictions in catalytic activity data when employing this compound-derived ligands?

Methodological Answer: Discrepancies often arise from:

  • Isomerization equilibria : Dynamic PNP/PPN tautomerism in derivatives alters steric/electronic profiles. Use low-temperature <sup>31</sup>P NMR to identify dominant species .
  • Impurity effects : Trace chlorophosphine residues (from incomplete synthesis) act as isomerization catalysts. Purify ligands via column chromatography (hexane/EtOAc) .

Experimental Design Recommendation:

  • Conduct kinetic studies under varying temperatures and ligand:Pd ratios.
  • Compare catalytic outcomes with rigorously purified vs. crude ligands to isolate impurity impacts .

Q. What advanced applications exist for this compound beyond traditional catalysis?

Methodological Answer: Emerging uses include:

  • Phosphorotrithioate synthesis : React with thiols/sulfenyl chlorides in one-pot reactions (room temperature, 12–24 hr) to generate bioactive compounds .
  • Dynamic covalent chemistry : Leverage tautomerism to create stimuli-responsive materials. For example, pH-triggered reconfiguration of phosphine-based polymers .

Key Insight : The ligand’s balance of reactivity and stability enables its use in multi-step cascades without intermediate isolation .

Properties

IUPAC Name

chloro-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBXRRHIBSXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400533
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-71-2
Record name BIS(4-METHYLPHENYL)CHLOROPHOSPHINE
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URL https://comptox.epa.gov/dashboard/DTXSID70400533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-methylphenyl)chlorophosphine
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,934,564 relates to compounds of the general formula R2PX wherein R represents an alkyl or aryl group and X represents chlorine, bromine or iodine. For example, the reaction of Me2NPCl2 (0.42 mole) with p-tolylmagnesium bromide (0.84 mole) produces dimethylamino-di-p-tolylphosphine. The isolated dimethylamino-di-p-tolylphosphine (31.88 mmoles) was treated with 1428 cc (63.75 mmoles) of anhydrous HCl yielding di-p-tolylchlorophosphine, which was purified by distillation. Similarly, Burg, et al. (J.A.C.S. 80, 1107-09, 1958) disclose the preparation of chlorodimethylphosphine from Me2NPCl2 and suggest the viability of a Grignard route to R2PR'-type phosphines. K. Issleib, et al. (Chem. Berichte 29, 2682-3008, 1959) have shown that Et2NPCl2 (Et=ethyl) and cyclohexylmagnesium chloride react in a 1:1.25 molar ratio to form diethylaminocyclohexylchlorophosphine in 57.5% yield. The authors suggest this reaction can be exploited to prepare unsymmetrical chlorophosphines of the type RR'PCl, but no mention is made of the possibility of further reaction to unsymmetrical tertiary phosphines of the type RR'R"P.
Name
dimethylamino-di-p-tolylphosphine
Quantity
31.88 mmol
Type
reactant
Reaction Step One
Name
Quantity
1428 mL
Type
reactant
Reaction Step One

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